

Application Notes: Electrophysiological Characterization of Dimpropyridaz's Effect on Insect Neurons

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Compound of Interest

Compound Name: **Dimpropyridaz**

Cat. No.: **B6598564**

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Introduction

Dimpropyridaz is a novel insecticide belonging to the pyridazine pyrazolecarboxamide (PPC) chemical class. It functions as a pro-insecticide, undergoing in vivo metabolism to its active secondary amide form.^{[1][2]} This active metabolite is a potent modulator of insect chordotonal organs, which are specialized mechanoreceptors crucial for hearing, balance, and coordination in insects.^{[3][4][5]} The unique mode of action of **Dimpropyridaz** offers a valuable tool for insecticide resistance management.^{[1][2]}

The active metabolite of **Dimpropyridaz** induces a silencing of the chordotonal neurons, leading to a cessation of neuronal firing.^{[1][2]} This inhibitory effect is accompanied by a decrease in intracellular calcium levels within these neurons.^{[1][2]} Notably, this mechanism is independent of the Transient Receptor Potential Vanilloid (TRPV) channels, a common target for other chordotonal organ-modulating insecticides.^{[1][2]} Instead, **Dimpropyridaz**'s active form acts at a novel site upstream of the TRPV channels in the mechanotransduction signaling cascade.^{[1][3]}

These application notes provide detailed protocols for the electrophysiological and intracellular calcium imaging assays to characterize the effects of the active metabolite of **Dimpropyridaz** on insect chordotonal neurons.

Principle of the Assays

Electrophysiology: The extracellular recording technique is employed to measure the action potentials (spikes) generated by chordotonal neurons in response to mechanical stimulation. By applying the active metabolite of **Dimpropyridaz**, a concentration-dependent inhibition of this neuronal firing can be quantified. This allows for the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50).

Intracellular Calcium Imaging: This assay utilizes fluorescent calcium indicators to visualize and quantify changes in intracellular calcium concentrations ($[Ca^{2+}]_i$) within the chordotonal neurons. The active metabolite of **Dimpropyridaz** is expected to cause a concentration-dependent decrease in basal or stimulus-evoked $[Ca^{2+}]_i$, providing further insight into its inhibitory mechanism.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the described experimental protocols. The values presented are for illustrative purposes and should be determined experimentally.

Table 1: Electrophysiological Inhibition of Chordotonal Neuron Firing by **Dimpropyridaz** Active Metabolite

Concentration (μM)	Mean Firing Rate (Hz) \pm SEM	% Inhibition
0 (Control)	[Experimental Value]	0
0.01	[Experimental Value]	[Calculated Value]
0.1	[Experimental Value]	[Calculated Value]
1	[Experimental Value]	[Calculated Value]
10	[Experimental Value]	[Calculated Value]
100	[Experimental Value]	[Calculated Value]
IC50 (μM)	\multicolumn{2}{c}{\{[Calculated Value]\}}	

Table 2: Effect of **Dimpropyridaz** Active Metabolite on Intracellular Calcium Levels in Chordotonal Neurons

Concentration (μ M)	Mean Fluorescence Intensity (a.u.) \pm SEM	% Decrease in $[Ca^{2+}]_i$
0 (Control)	[Experimental Value]	0
0.01	[Experimental Value]	[Calculated Value]
0.1	[Experimental Value]	[Calculated Value]
1	[Experimental Value]	[Calculated Value]
10	[Experimental Value]	[Calculated Value]
100	[Experimental Value]	[Calculated Value]
EC50 (μ M)	\multicolumn{2">{\c{}}}}{[[Calculated Value]]}	

Experimental Protocols

Protocol 1: Extracellular Recording from Insect Chordotonal Neurons

This protocol is adapted from established methods for recording from *Drosophila* larval chordotonal organs and can be modified for other insect species.

Materials:

- Dissection microscope
- Micromanipulators
- Glass capillaries for pulling recording electrodes
- Micropipette puller
- Amplifier and data acquisition system
- Mechanical stimulator (e.g., piezoelectric actuator)

- Insect saline solution
- **Dimpropyridaz** active metabolite stock solution in a suitable solvent (e.g., DMSO)
- Dissection tools (forceps, scissors)
- Sylgard-coated dish

Procedure:

- Preparation of the Insect:
 - Immobilize the insect larva or dissected tissue containing the chordotonal organ of interest in a Sylgard-coated dish.
 - Bathe the preparation in insect saline solution.
 - Carefully dissect the tissue to expose the chordotonal organ and its associated nerve.
- Electrode Placement:
 - Pull a glass capillary to a fine tip and fill it with insect saline to serve as the recording electrode.
 - Using a micromanipulator, carefully place the tip of the recording electrode onto the nerve bundle emanating from the chordotonal organ.
 - Place a reference electrode in the bath.
- Recording of Neuronal Activity:
 - Apply gentle mechanical stimulation to the chordotonal organ using a piezoelectric actuator to elicit neuronal firing.
 - Record the baseline neuronal activity (action potentials) for a stable period.
- Application of **Dimpropyridaz** Active Metabolite:

- Prepare a series of dilutions of the **Dimpropyridaz** active metabolite in insect saline from the stock solution.
- Perfuse the preparation with the control saline solution first.
- Sequentially apply increasing concentrations of the active metabolite to the preparation, allowing for a sufficient incubation period at each concentration.
- Record the neuronal activity at each concentration.

- Data Analysis:
 - Analyze the recorded spike trains to determine the mean firing rate at each concentration.
 - Calculate the percentage inhibition of the firing rate relative to the control.
 - Plot the concentration-response curve and determine the IC50 value.

Protocol 2: Intracellular Calcium Imaging of Chordotonal Neurons

Materials:

- Fluorescence microscope with a calcium imaging system
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- Insect saline solution
- **Dimpropyridaz** active metabolite stock solution
- Dissection tools and preparation dish as in Protocol 1

Procedure:

- Loading of Calcium Indicator:

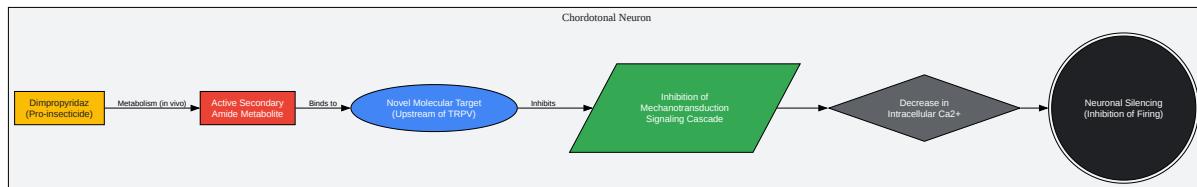
- Prepare a loading solution of the calcium-sensitive dye in insect saline with a small percentage of Pluronic F-127 to aid in dye solubilization.
- Incubate the dissected preparation in the loading solution in the dark for a specified period to allow the dye to enter the cells.
- Wash the preparation with fresh insect saline to remove excess dye.

- Imaging:
 - Mount the preparation on the stage of the fluorescence microscope.
 - Acquire baseline fluorescence images of the chordotonal neurons.

- Application of **Dimpropyridaz** Active Metabolite:
 - Perfusion the preparation with control saline and record the baseline fluorescence.
 - Apply increasing concentrations of the **Dimpropyridaz** active metabolite, acquiring fluorescence images at each concentration after a stable response is achieved.

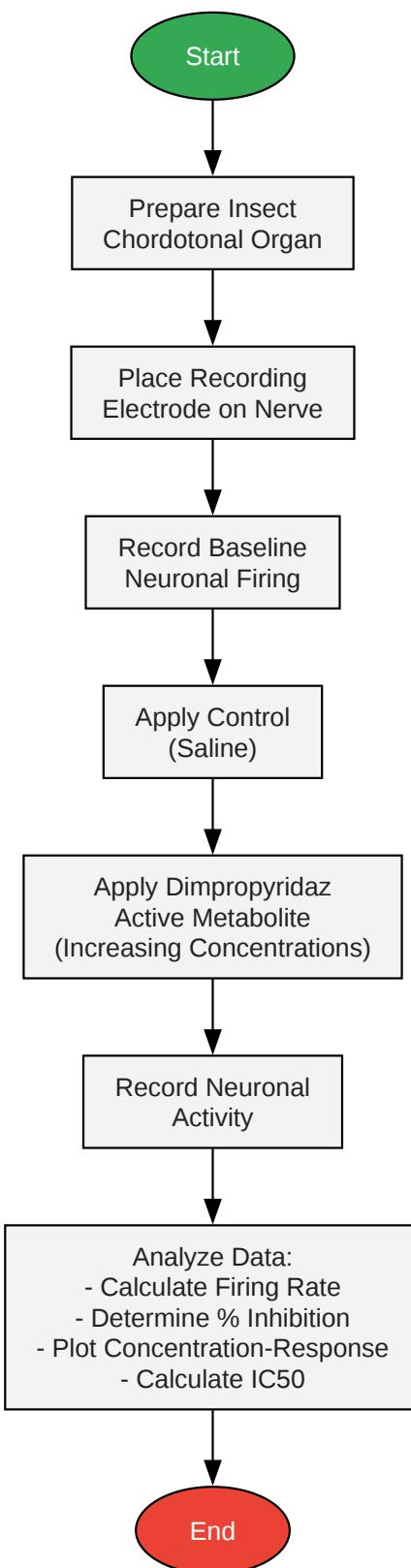
- Data Analysis:
 - Measure the mean fluorescence intensity of the neuronal cell bodies in the images for each concentration.
 - For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.
 - Calculate the percentage decrease in intracellular calcium levels relative to the control.
 - Plot the concentration-response curve and determine the EC50 value.

Visualizations



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Caption: Signaling pathway of **Dimpropyridaz** in insect chordotonal neurons.



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Caption: Experimental workflow for electrophysiological assay of **Dimpropyridaz**.

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